2',4'-Dimethoxybiphenyl-3-carboxylic acid
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Overview
Description
2’,4’-Dimethoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of biphenyl, featuring two methoxy groups at the 2’ and 4’ positions and a carboxylic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, such as 2’,4’-dimethoxybiphenyl.
Functional Group Introduction: The carboxylic acid group is introduced at the 3 position through a series of reactions, including halogenation and subsequent carboxylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalysts and automated systems helps in achieving consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dimethoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2’,4’-Dimethoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .
Comparison with Similar Compounds
- 2’,5’-Dimethoxybiphenyl-3-carboxylic acid
- 4,4’-Dimethoxybiphenyl-3-carboxylic acid
- 3,3’-Dimethoxybiphenyl-4-carboxylic acid
Comparison: 2’,4’-Dimethoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of its methoxy and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the methoxy groups can significantly influence the compound’s reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-7-13(14(9-12)19-2)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFMGHVOUAXVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-16-2 |
Source
|
Record name | 728919-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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